molecular formula C13H31NO4Si3 B13938004 L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester CAS No. 55268-53-6

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester

Cat. No.: B13938004
CAS No.: 55268-53-6
M. Wt: 349.64 g/mol
InChI Key: CTMXPIJTHHSEEF-NSHDSACASA-N
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Description

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing organic groups. The molecular formula of this compound is C13H31NO4Si3, and it has a molecular weight of 349.646 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be synthesized through the reaction of L-aspartic acid with bis(trimethylsilyl)amine under reflux conditions. This reaction yields the silyl ester in a quantitative manner . The reaction typically involves the use of tetrahydrofuran as a solvent to facilitate the acylation process without racemization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.

    Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.

Properties

CAS No.

55268-53-6

Molecular Formula

C13H31NO4Si3

Molecular Weight

349.64 g/mol

IUPAC Name

bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate

InChI

InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1

InChI Key

CTMXPIJTHHSEEF-NSHDSACASA-N

Isomeric SMILES

C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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